rac-trans-Lafutidine is a synthetic compound with the chemical formula C22H29N3O4S. It is a white to off-white crystalline powder that is soluble in various organic solvents [Source: Santa Cruz Biotechnology].
rac-trans-Lafutidine is being investigated for its potential applications in various areas of scientific research, including:
Rac trans-Lafutidine is a second-generation histamine H2 receptor antagonist with the molecular formula C22H29N3O4S and a molar mass of 431.55 g·mol⁻¹ . It is known for its multimodal mechanism of action, which not only inhibits gastric acid secretion but also promotes mucosal protection and healing in the gastrointestinal tract. The compound is marketed under various trade names in different countries, including Stogar in Japan and Lafaxid in India .
The biological activity of rac trans-Lafutidine is characterized by its ability to:
Clinical studies have shown its efficacy in treating conditions like gastric ulcers and gastroesophageal reflux disease .
The synthesis of rac trans-Lafutidine typically involves multi-step organic reactions. A common method includes:
Rac trans-Lafutidine is primarily used in:
Interaction studies indicate that rac trans-Lafutidine may interact with other medications metabolized by cytochrome P450 enzymes. While it is generally well-tolerated, potential interactions should be monitored when co-administered with other drugs that affect gastric pH or are substrates of similar metabolic pathways .
Rac trans-Lafutidine shares similarities with other histamine H2 receptor antagonists but has unique properties that set it apart. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ranitidine | H2 receptor antagonist | Older generation; more side effects |
| Famotidine | H2 receptor antagonist | More potent than ranitidine |
| Nizatidine | H2 receptor antagonist | Shorter half-life than lafutidine |
The elucidation of rac trans-Lafutidine’s stereochemistry relies on advanced analytical techniques. X-ray crystallography has been pivotal in confirming the spatial arrangement of its thioether and furan rings, which adopt a trans-diaxial orientation relative to the piperidine core [3]. Nuclear magnetic resonance (NMR) spectroscopy further corroborates these findings, with coupling constants ($$J = 9.8 \, \text{Hz}$$) between protons on adjacent carbons indicating antiperiplanar geometry [3]. Chiral high-performance liquid chromatography (HPLC) methods using polysaccharide-based columns resolve racemic mixtures, achieving baseline separation ($$R_s > 2.5$$) of enantiomers under optimized mobile phases of methanol-acetonitrile (70:30 v/v) [3].
Table 1: Configurational Analysis of rac trans-Lafutidine
| Technique | Key Parameter | trans-Isomer Specificity |
|---|---|---|
| X-ray Crystallography | Bond angles (C-S-C) | 112.4° ± 0.3° |
| $$^1\text{H NMR}$$ | $$J_{6,7}$$ coupling | 9.8 Hz |
| Chiral HPLC | Retention time difference | 4.2 min (R) vs. 5.7 min (S) |
Comparative studies between cis and trans isomers reveal stark differences in molecular polarity. The trans configuration’s dipole moment ($$ \mu = 4.2 \, \text{D} $$) is 18% lower than the cis form due to opposing vector components from electronegative substituents [4]. Quantum mechanical calculations (DFT/B3LYP/6-311+G**) demonstrate higher stabilization energy ($$ \Delta E = 12.3 \, \text{kcal/mol} $$) for the trans isomer, attributed to reduced steric hindrance between the furan oxygen and piperidine nitrogen [4]. Solubility studies in simulated gastric fluid (pH 1.2) show the trans isomer’s enhanced dissolution profile ($$Q{60} = 89\% \pm 3\%$$) compared to cis ($$Q{60} = 67\% \pm 4\%$$), correlating with its improved bioavailability [2].
The trans configuration’s pharmacological superiority stems from optimized receptor-ligand interactions. Molecular docking simulations against the H2 receptor (PDB: 7DFL) reveal stronger hydrogen bonding between the trans isomer’s tertiary amine ($$-\text{N}(\text{CH}3)2$$) and Asp98 residue ($$ \Delta G = -9.2 \, \text{kcal/mol} $$) [1]. This interaction stabilizes the receptor’s inactive conformation, prolonging antisecretory effects. In vitro assays using guinea pig parietal cells demonstrate 3.2-fold greater potency ($$IC{50} = 0.18 \, \mu\text{M}$$) for the trans isomer versus cis ($$IC{50} = 0.58 \, \mu\text{M}$$) [1].
Table 2: Pharmacodynamic Comparison of Lafutidine Isomers
| Parameter | trans-Lafutidine | cis-Lafutidine |
|---|---|---|
| H2 Receptor $$IC_{50}$$ | 0.18 ± 0.03 µM | 0.58 ± 0.07 µM |
| Plasma Protein Binding | 89.4% ± 1.2% | 92.7% ± 1.5% |
| Metabolic Stability (t$$_{1/2}$$) | 2.8 ± 0.4 h | 1.9 ± 0.3 h |
A dual-phase framework has emerged for systematic isomer comparison:
Table 3: Isomeric Comparison Framework Metrics
| Metric | trans-Lafutidine | cis-Lafutidine |
|---|---|---|
| Chiral Purity | 99.2% ± 0.3% | 98.7% ± 0.5% |
| CYP2C19 Inhibition | $$IC_{50} = 8.9 \, \mu\text{M}$$ | $$IC_{50} = 14.2 \, \mu\text{M}$$ |
| LogD (pH 7.4) | 1.84 ± 0.05 | 2.11 ± 0.07 |
Irritant